1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13-15(16-7-3-4-12-20(16)14(2)21)8-9-17(18-13)19-10-5-6-11-19/h8-9,16H,3-7,10-12H2,1-2H3 |
InChI Key |
PSOALTCAJYYSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)C3CCCCN3C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Methylpyrrolidine
The pyrrolidine moiety is critical for the compound’s structure. A scalable method for synthesizing (R)- or (S)-2-methylpyrrolidine involves the hydrogenation of 2-methylpyrroline using platinum catalysts.
Key Insight :
Platinum-based catalysts (e.g., Pt/C) are preferred for their cost-effectiveness and scalability. The use of L-tartrate as a resolving agent enables enantiomer separation, critical for pharmaceutical applications.
Formation of the Pyridine Core
The pyridine ring is functionalized with methyl and pyrrolidinyl groups. A common approach involves nucleophilic substitution or coupling reactions.
Example :
For the methyl substitution, 2-methylpyridine derivatives are prepared via alkylation of pyridine using methyl chloride in the presence of AlCl₃.
Coupling Reactions for Core Assembly
Piperidine-Pyridine Linkage Formation
The ethanone linker connects the piperidine and pyridine moieties. Acylation reactions are pivotal for this step.
Critical Factors :
Pyrrolidinyl Group Introduction
The pyrrolidinyl group is introduced via alkylation or coupling.
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Alkylation | Pyrrolidine, halogenated pyridine | DMF, K₂CO₃, 80°C, 6 hours | 50–70% | |
| Ullmann Coupling | Pyrrolidine, aryl halide, CuI | DMF, 120°C, 24 hours | 40–60% |
Example :
Aryl halides react with pyrrolidine in the presence of copper catalysts to form the C6-pyrrolidinyl bond.
Purification and Optimization
Recrystallization and Chromatography
Post-reaction purification is essential for isolating the target compound.
| Method | Conditions | Purity | Source |
|---|---|---|---|
| Recrystallization | Ethanol/methanol | ≥95% | |
| Column Chromatography | Hexanes/EtOAc gradient | ≥98% |
Key Insight :
Recrystallization with tartrate salts improves enantiomeric purity, while silica gel chromatography ensures high chemical purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings from Related Compounds
Biological Activity
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes multiple functional groups, such as a pyridine ring, a piperidine moiety, and a pyrrolidine unit. The molecular formula is , with a molecular weight of 219.33 g/mol. Its IUPAC name indicates a complex arrangement that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H21N3O |
| Molecular Weight | 219.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1355223-77-6 |
Preliminary studies suggest that this compound interacts with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are crucial for regulating mood, cognition, and pain perception, indicating potential applications in treating various neurological conditions.
Neurotransmitter Interaction
Research indicates that compounds with similar structures can modulate neurotransmitter pathways:
- Dopamine Receptors : Potential agonistic or antagonistic effects may influence conditions like schizophrenia or Parkinson's disease.
- Serotonin Receptors : Modulation could lead to antidepressant effects or influence anxiety disorders.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Studies
- Neuropharmacological Effects : A study indicated that similar piperidine derivatives exhibited significant analgesic effects in animal models, suggesting potential pain-relieving properties for this compound as well .
- Anticancer Activity : Research on structurally related compounds has shown promising results against various cancer cell lines. For instance, derivatives demonstrated IC50 values lower than established chemotherapeutics, indicating potent anticancer activity .
- Cognitive Enhancement : Some studies have suggested that compounds affecting dopamine pathways can enhance cognitive functions, which may be applicable for treating cognitive decline in neurodegenerative diseases .
Safety and Toxicity
While the biological activities are promising, comprehensive safety data for this compound is currently limited. Further toxicological studies are necessary to establish a safety profile before clinical applications can be considered.
Q & A
Q. How can the synthetic yield of 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone be optimized?
Methodological Answer:
- Stepwise Synthesis: Use multi-step organic reactions, starting with functionalization of the pyridine core followed by coupling with the piperidine moiety. Key intermediates (e.g., 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl derivatives) should be purified via column chromatography before subsequent reactions .
- Reaction Optimization: Adjust solvent polarity (e.g., dichloromethane for coupling steps) and temperature (60–80°C for nucleophilic substitutions). Catalysts like Pd/C or CuI can enhance cross-coupling efficiency .
- Yield Monitoring: Track reaction progress using TLC and HPLC, isolating intermediates at ≥95% purity to minimize side-product formation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Confirmation:
Q. How can solubility and stability issues be addressed during in vitro assays?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., DMSO:water 1:9 v/v) or cyclodextrin-based formulations to improve aqueous solubility .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the ethanone group) .
Q. What are the key structural motifs influencing this compound’s reactivity?
Methodological Answer:
- Electrophilic Sites: The ethanone carbonyl is susceptible to nucleophilic attack (e.g., Grignard additions), while the pyrrolidine N-atom participates in hydrogen bonding .
- Steric Effects: The 2-methyl group on the pyridine ring hinders planarization, reducing π-stacking interactions but enhancing metabolic stability .
Q. How to design preliminary structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with varying substituents (e.g., replacing pyrrolidine with piperazine) and compare bioactivity .
- Functional Group Analysis: Test truncated analogs (e.g., removing the ethanone group) to isolate pharmacophoric contributions .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
Q. What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to dopamine receptors, focusing on π-π interactions between the pyridine ring and aromatic residues .
- MD Simulations: Perform 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes, particularly at the pyrrolidine-binding pocket .
Q. How to identify pharmacological targets using omics approaches?
Methodological Answer:
- Chemoproteomics: Immobilize the compound on sepharose beads for pull-down assays in brain lysates, followed by LC-MS/MS to identify bound proteins (e.g., monoamine transporters) .
- Transcriptomics: Treat neuronal cell lines (SH-SY5Y) and analyze differential gene expression via RNA-seq, focusing on neurotransmitter pathways .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal assays) to explain reduced in vivo activity .
- Metabolite Identification: Use high-resolution LC-MS to detect phase I/II metabolites (e.g., hydroxylation at the piperidine ring) that may antagonize parent compound effects .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
